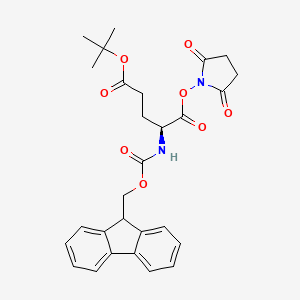

Fmoc-Glu(Otbu)-Osu

説明

Fmoc-Glu(OtBu)-OSu is an amino acid-containing building block. It has been used in the synthesis of bis- and tris-branched carboxyl group-terminal PEGylating reagents. This compound has also been used in the synthesis of N3S chelators.

作用機序

Target of Action

Fmoc-Glu(Otbu)-Osu, also known as Fmoc-L-glutamic acid 5-tert-butyl ester, is primarily used as a building block in peptide synthesis . Its primary targets are the amine groups of amino acids in the peptide chain . The compound plays a crucial role in protecting these amine groups during the synthesis process .

Mode of Action

This compound interacts with its targets (amine groups) by forming peptide bonds in a process known as Fmoc solid-phase peptide synthesis . The Fmoc group of the compound provides protection to the amine groups during the coupling reactions. After the coupling process, the Fmoc group can be selectively removed, allowing the next amino acid to be added to the growing peptide chain .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is peptide synthesis . This compound facilitates the formation of peptide bonds, which are crucial for creating the primary structure of proteins. The downstream effects of this pathway include the synthesis of complex proteins with diverse biological functions.

Pharmacokinetics

Its solubility in organic solvents like dmf and acetonitrile is crucial for its role in peptide synthesis .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with protected amine groups . These peptides can then be further processed or modified as needed for various biochemical applications, including the production of proteins, enzymes, and other bioactive molecules.

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of peptide bond formation . Moreover, the compound should be stored at a temperature between 2-8°C to maintain its stability . The presence of certain solvents or reagents can also impact the compound’s efficacy in peptide synthesis .

生化学分析

Biochemical Properties

Fmoc-Glu(Otbu)-Osu plays a crucial role in biochemical reactions, particularly in the field of peptide synthesis It interacts with various enzymes, proteins, and other biomolecules to facilitate the formation of peptide bondsThe interactions between this compound and biomolecules are primarily based on its ability to form stable amide bonds, which are essential for the construction of peptide chains .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the synthesis of peptides that play key roles in cellular communication and regulation. By facilitating the production of specific peptides, this compound can impact processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound acts as a ligand, binding to enzymes and proteins involved in peptide synthesis. This binding can result in the inhibition or activation of these enzymes, leading to changes in gene expression and protein production. Additionally, this compound can undergo deprotection reactions, where the γ-amino and carboxy functions are selectively unmasked, facilitating the synthesis of branched esters, amides, lactams, and lactones .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important considerations in laboratory settings. This compound is known for its high stability, which allows it to maintain its effectiveness over extended periods. Like all chemical reagents, this compound can degrade under certain conditions, leading to changes in its effects on cellular function. Long-term studies have shown that this compound remains effective in both in vitro and in vivo settings, with minimal degradation observed under standard storage conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and effective in facilitating peptide synthesis. At higher doses, this compound can exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of peptide bonds and the incorporation of glutamic acid residues into peptide chains. These interactions can influence metabolic flux and metabolite levels, contributing to the overall efficiency of peptide synthesis processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions help to localize the compound to areas where peptide synthesis is actively occurring. The distribution of this compound can affect its localization and accumulation within cells, influencing its overall activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific compartments or organelles within cells through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound is available at the sites where peptide synthesis is most active, enhancing its role in biochemical reactions .

生物活性

Overview

Fmoc-Glu(Otbu)-Osu, also known as Fmoc-L-glutamic acid 5-tert-butyl ester, is a significant compound in peptide synthesis and biochemistry. It serves as a building block in the formation of peptides and exhibits various biological activities that influence cellular processes. This article delves into its biochemical properties, mechanisms of action, and implications in biological systems, supported by data tables and research findings.

- Chemical Formula : CHNO

- Molecular Weight : 425.474 g/mol

- CAS Number : 101214-22-6

- Physical State : Solid

- Melting Point : Approximately 110 °C

- Solubility : Soluble in organic solvents like DMF and acetonitrile .

This compound primarily functions through the formation of peptide bonds via Fmoc solid-phase peptide synthesis (SPPS). The compound interacts with amine groups to facilitate the assembly of peptide chains:

- Peptide Bond Formation : The interaction with amine groups leads to stable amide bond formation, essential for peptide construction.

- Deprotection Reactions : Under specific conditions, the tert-butyl ester can be removed to expose reactive sites for further modifications, allowing for complex peptide architectures .

Cellular Effects

The compound influences various cellular processes by modulating signaling pathways and gene expression:

- Cell Growth and Differentiation : By facilitating the synthesis of bioactive peptides, this compound can impact cell proliferation and differentiation.

- Apoptosis Regulation : Certain peptides synthesized using this compound may play roles in programmed cell death pathways .

Dosage Effects

Research indicates that the biological effects of this compound can vary significantly based on dosage:

- Low Doses : Generally well-tolerated; effectively promotes peptide synthesis without adverse effects.

- High Doses : Can lead to toxicity, disrupting cellular metabolism and gene expression. Threshold effects are noted where increased dosages amplify biological responses .

Biochemical Pathways

This compound is involved in several metabolic pathways related to peptide synthesis:

- Enzyme Interactions : The compound interacts with enzymes that facilitate peptide bond formation, influencing metabolic flux and overall efficiency in peptide synthesis processes .

- Transport Mechanisms : Within cellular environments, it is distributed through specific transporters that localize the compound to active synthesis sites.

Case Studies and Experimental Data

A review of literature reveals several studies highlighting the utility of this compound in various applications:

- Peptide Synthesis Optimization :

-

Toxicity Assessments :

- In animal models, varying dosages were tested to evaluate the compound's safety profile, revealing a clear dose-response relationship affecting metabolic activity.

-

Stability Studies :

- Long-term stability assessments indicated that this compound remains effective over extended periods under standard laboratory conditions, with minimal degradation observed.

Table 1: Summary of Biological Effects at Varying Dosages

| Dosage Level | Effect on Peptide Synthesis | Cellular Response | Toxicity Risk |

|---|---|---|---|

| Low | High yield | Normal growth | Minimal |

| Moderate | Moderate yield | Enhanced differentiation | Low |

| High | Low yield | Disruption in metabolism | Significant risk |

Table 2: Stability Data Over Time

| Time (Months) | Stability Observed | Degradation Products |

|---|---|---|

| 0 | Stable | None |

| 6 | Stable | None |

| 12 | Slight degradation | Minor byproducts |

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C28H30N2O8

- Molecular Weight : 522.53 g/mol

- Appearance : White to off-white powder

- Purity : Typically >98% HPLC

- Storage Conditions : Recommended at 2-8°C

Key Applications

-

Peptide Synthesis

- Fmoc-Glu(OtBu)-Osu is primarily used in solid-phase peptide synthesis (SPPS), where it acts as a building block for the synthesis of various peptides, including therapeutic peptides and protein analogs. The fluorenylmethoxycarbonyl (Fmoc) protecting group allows for selective deprotection during the synthesis process, facilitating the stepwise assembly of complex peptide structures .

- Drug Development

-

Bioconjugation

- This compound serves as an effective linker in bioconjugation processes. It can be conjugated with various biomolecules to create targeted drug delivery systems. This application is particularly significant in developing antibody-drug conjugates (ADCs) and other targeted therapies aimed at specific cellular receptors .

- Research in Structural Biology

- Diagnostic Applications

Case Study 1: Peptide Therapeutics Development

A study highlighted the use of this compound in synthesizing a novel peptide therapeutic targeting cancer cells. The incorporation of this compound allowed for precise modifications that enhanced the peptide's affinity for its target receptor while reducing off-target effects. This resulted in a more effective therapeutic agent with lower toxicity profiles compared to existing treatments.

Case Study 2: Structural Biology Insights

Research utilizing this compound has provided insights into the structural dynamics of proteins involved in metabolic pathways. By incorporating this compound into peptides used for crystallography studies, researchers were able to obtain high-resolution structures that elucidated the mechanism of enzyme action, paving the way for new drug discoveries targeting metabolic disorders.

特性

IUPAC Name |

5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O8/c1-28(2,3)37-25(33)15-12-22(26(34)38-30-23(31)13-14-24(30)32)29-27(35)36-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,29,35)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXJIYSGLYYEHH-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。